1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE
Description
The compound 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(5-Chloro-2-Methoxybenzoyl)Piperazine (CAS: 349538-96-1) is a piperazine derivative featuring two distinct aromatic substituents:
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQQSUDLUYCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323821 | |
| Record name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349538-96-1 | |
| Record name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and chloromethoxybenzoyl intermediates, followed by their coupling with piperazine. Common synthetic routes may involve:
Step 1: Synthesis of the benzodioxole intermediate through a cyclization reaction.
Step 2: Preparation of the chloromethoxybenzoyl intermediate via chlorination and methoxylation reactions.
Step 3: Coupling of the intermediates with piperazine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four key reactive regions:
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Piperazine ring : Secondary amine groups capable of alkylation, acylation, and coordination chemistry.
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Benzodioxole moiety : A methylenedioxy group susceptible to acid-catalyzed hydrolysis.
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Chloro-methoxybenzoyl group : A para-chloro substituent on an aromatic ring and an ortho-methoxy group.
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Methylene bridge : A benzyl-type CH₂ linker between the piperazine and benzodioxole.
Piperazine Ring Modifications
The secondary amines in the piperazine ring may participate in:
Benzodioxole Ring Opening
The 1,3-benzodioxole group may undergo hydrolysis under acidic conditions:
This reaction typically proceeds at 80–100°C in 6M HCl, yielding catechol derivatives .
Substitution at the Chloro-Methoxybenzoyl Group
The 5-chloro-2-methoxybenzoyl moiety exhibits distinct reactivity:
Stability Under Environmental Conditions
Experimental data from analogous compounds suggest:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1–2 | Unstable (t₁/₂ = 4 hr) | Hydrolyzed benzodioxole + cleaved piperazine |
| pH 7.4 | Stable (t₁/₂ > 72 hr) | No significant degradation |
| UV light | Photodegradation (λ = 254 nm) | Radical-mediated decomposition |
Comparative Reactivity Table
Analysis against structurally similar compounds from PubChem data:
Synthetic Considerations
While no direct synthesis protocol exists for this compound, retro-synthetic analysis suggests:
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Piperazine functionalization : Late-stage acylation with 5-chloro-2-methoxybenzoyl chloride
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Benzodioxole coupling : Mitsunobu reaction for CH₂ linkage formation
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Protection/deprotection : Boc groups for amine protection during synthesis
Scientific Research Applications
Structure
The compound features a piperazine ring substituted with a benzodioxole moiety and a chloromethoxybenzoyl group. This structural configuration is believed to contribute to its biological activity.
Neuropharmacology
Research indicates that derivatives of benzodioxole compounds often exhibit significant neuropharmacological effects. The compound has been studied for its potential as an anxiolytic and antidepressant agent.
Case Study: Anxiolytic Effects
A study demonstrated that similar benzodioxole derivatives showed promise in reducing anxiety-like behaviors in animal models. The mechanism was linked to modulation of serotonin receptors, particularly the 5-HT1A receptor pathway, which is crucial for anxiety regulation .
Anticancer Activity
Benzodioxole derivatives have been investigated for their anticancer properties. Preliminary findings suggest that the compound may inhibit the proliferation of certain cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.3 | |
| A549 (Lung Cancer) | 15.0 |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Potential in Drug Development
Given its diverse biological activities, this compound is being considered for further development into therapeutic agents targeting various conditions including anxiety disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally analogous piperazine derivatives, emphasizing substituent variations and their implications:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Lipophilicity and Solubility: The target compound’s benzodioxole and methoxy groups enhance polarity compared to RA [3,2]’s cyclohexyl/naphthyl substituents, likely improving aqueous solubility .
Hydrogen Bonding and Intermolecular Interactions: The benzodioxole oxygen atoms in the target compound may form hydrogen bonds, as suggested by Etter’s graph-set analysis , whereas RA [3,2] and RA [3,3] rely on van der Waals interactions due to non-polar substituents .
Heterocyclic Influence :
- Thienyl-oxadiazole () introduces sulfur and nitrogen heteroatoms, which may alter electronic properties and binding affinity compared to the target’s benzodioxole .
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-methoxybenzoyl)piperazine is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis typically involves several steps:
- Formation of Benzodioxole Intermediate : Reaction of catechol with formaldehyde.
- Synthesis of Piperazine Derivative : Reaction of the benzodioxole intermediate with piperazine.
- Formation of the Final Compound : Coupling with 5-chloro-2-methoxybenzoic acid derivatives.
The detailed synthetic route can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Benzodioxole formation | Acid catalyst |
| 2 | Piperazine reaction | Solvent-assisted |
| 3 | Coupling reaction | Dehydrating agent |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The benzodioxole structure may inhibit specific enzymes involved in metabolic pathways.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:
- Antidepressant Activity : Studies have shown that piperazine derivatives can modulate serotonin and dopamine levels, which are crucial for mood regulation .
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology .
Case Studies
- Antidepressant Effects : A study conducted on related piperazine derivatives showed that they significantly reduced depressive-like behavior in animal models by enhancing serotonergic transmission .
- Cancer Research : Another research project evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings:
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization involves systematic evaluation of reaction conditions (e.g., temperature, solvent, catalyst) using statistical experimental design. For example, fractional factorial designs can identify critical parameters affecting cyclization efficiency, as demonstrated in benzodioxole-piperazine derivatives synthesized via phosphorous oxychloride-mediated cyclization at 120°C . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization enhances purity, as seen in analogous piperazine-carbohydrazide syntheses .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzoyl groups) .
- ¹H/¹³C NMR resolves substituent positions on the piperazine ring and benzodioxole moiety (e.g., methylene protons at δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H⁺] for C₂₁H₂₀ClN₂O₄: calc. 411.11) .
- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Basic: What preliminary pharmacological screening assays are suitable for this compound?
Answer:
- Receptor binding assays : Test affinity for serotonin/dopamine receptors due to structural similarity to bioactive piperazine derivatives .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from differences in assay conditions (e.g., cell type, concentration). Mitigation strategies:
- Standardize protocols (e.g., IC₅₀ determination using identical buffer pH and incubation times) .
- Validate results via orthogonal assays (e.g., compare radioligand binding with functional cAMP assays for receptor activity) .
- Use multivariate analysis to isolate confounding variables (e.g., solvent effects on solubility) .
Advanced: What strategies stabilize this compound under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) in buffers (pH 1–9). Piperazine derivatives often degrade via hydrolysis at acidic pH, requiring enteric coating for oral delivery .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points. Store lyophilized samples at –20°C to prevent acylpiperazine bond cleavage .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core modifications : Replace the 5-chloro-2-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on receptor binding .
- Piperazine substitutions : Introduce methyl or ethyl groups at the N-position to evaluate steric hindrance impacts .
- Bioisosteric replacements : Substitute benzodioxole with 1,4-benzodioxan to compare pharmacokinetic profiles .
Advanced: What computational methods predict metabolic pathways and toxicity?
Answer:
- In silico tools : Use SwissADME or ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of benzodioxole methyl groups) .
- Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to predict inhibitory potential .
- Toxicity alerts : Check for mutagenicity (Ames test) and hERG channel inhibition risks via ProTox-II .
Advanced: How to validate synthetic intermediates using advanced spectroscopic techniques?
Answer:
- 2D NMR (COSY, HSQC) : Assign coupling patterns for complex piperazine-benzodioxole spin systems .
- LC-MS/MS : Detect trace impurities (<0.1%) in intermediates, critical for GMP-compliant synthesis .
- X-ray photoelectron spectroscopy (XPS) : Confirm elemental composition (e.g., Cl and N content) in final products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
